REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH:8](O)[CH3:9])[CH:5]=[CH:4][N:3]=1.CCN(S(F)(F)[F:17])CC>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]([F:17])[CH3:9])[CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
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115 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CC(=C1)C(C)O
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Name
|
|
Quantity
|
3300 mL
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Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
144 g
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Type
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reactant
|
Smiles
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CCN(CC)S(F)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
with stirring at −78° C. in 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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STIRRING
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Details
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The resulting solution was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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The reaction was then slowly quenched by the addition of water (1000 mL)
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Type
|
EXTRACTION
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Details
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The resulting solution was extracted with dichloromethane (3×1000 mL)
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Type
|
WASH
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Details
|
The combined organic layer was washed with brine (3×1000 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel column (1:10 ethyl acetate/petroleum ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C(C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |